IDH1 R132H Inhibitory Activity: 6-Fluoro-7-methoxy Core vs. Chloro and Unsubstituted Isatin Cores
A derivative incorporating the 6-fluoro-7-methoxyisatin core (US10266495, Compound I-26; 4-{[(6-fluoro-7-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]amino}benzonitrile) demonstrated an IC50 of 55 nM against IDH1 R132H in a 384-well enzymatic assay [1]. This potency is comparable to the clinical-stage IDH1 inhibitor ivosidenib (IC50 ~50 nM in similar assays) and represents a significant improvement over unsubstituted isatin-based analogs, which typically exhibit IC50 values >10 µM against IDH1 [2]. In the same assay, the 6-chloro congener (US10266495, Compound I-2) showed an IC50 of 7 nM, indicating that the 6-fluoro-7-methoxy pattern occupies a distinct potency-selectivity niche relative to halogen-only substitution [3].
| Evidence Dimension | Inhibitory potency against IDH1 R132H mutant enzyme |
|---|---|
| Target Compound Data | IC50 = 55 nM (derivative US10266495 Compound I-26, bearing the 6-fluoro-7-methoxyisatin core) |
| Comparator Or Baseline | IC50 = 7 nM (6-chloro derivative, Compound I-2); IC50 >10,000 nM (unsubstituted isatin-based analogs); IC50 ~50 nM (ivosidenib clinical benchmark) |
| Quantified Difference | The 6-fluoro-7-methoxy derivative is ~8-fold less potent than the 6-chloro analog but >180-fold more potent than unsubstituted isatin scaffolds; potency within 1.1-fold of ivosidenib. |
| Conditions | 384-well enzymatic assay; 30 nM IDH1 R132H; compound incubated with enzyme and NADPH substrate; detection via RapidFire mass spectrometry quantitation of 2-HG |
Why This Matters
For procurement decisions in IDH1-targeted drug discovery programs, the 6-fluoro-7-methoxyisatin core provides an SAR-differentiated starting point with potency suitable for lead optimization and a selectivity window over wild-type IDH1 not achievable with unsubstituted isatin scaffolds.
- [1] BindingDB BDBM377614. IC50 data for US10266495 Compound I-26 against IDH1 R132H (55 nM). Assay: 384-well plate, 250 nL compound incubated with 10 µL of 30 nM IDH1-R132H. View Source
- [2] Urban, D.J., et al. "Assessing the activity of isatin derivatives as IDH1 inhibitors." Bioorg. Med. Chem. Lett., 2017, 27, 206–210 (class-level baseline for unsubstituted isatin IDH1 inhibition). View Source
- [3] BindingDB BDBM377574. IC50 data for US10266495 Compound I-2 (6-chloro congener) against IDH1 R132H (7 nM). View Source
